Enzyme Kinetics: 25-Fold Lower Catalytic Turnover Compared to 3,4,6-Trichlorocatechol
The enzyme chlorocatechol 1,2-dioxygenase (TetC) shows a strong preference for certain chlorocatechol isomers. 3,4,5-Trichlorocatechol is a significantly poorer substrate than its isomer 3,4,6-trichlorocatechol. This is evidenced by a kcat value of 0.04 s⁻¹ for 3,4,5-TCC, which is 25-fold lower than the 1.00 s⁻¹ measured for 3,4,6-trichlorocatechol under identical conditions [1]. The Km value for 3,4,5-TCC could not be determined, indicating even poorer binding or transformation efficiency, whereas the Km for 3,4,6-TCC was measured at 0.16 μM [1]. This difference has profound implications for studies on the microbial degradation of chlorinated aromatics, as the 3,4,5-isomer represents a more recalcitrant intermediate.
| Evidence Dimension | Catalytic turnover (kcat) |
|---|---|
| Target Compound Data | kcat = 0.04 s⁻¹ |
| Comparator Or Baseline | 3,4,6-Trichlorocatechol: kcat = 1.00 s⁻¹ |
| Quantified Difference | 25-fold lower turnover |
| Conditions | Assay with purified TetC enzyme; activity measured by HPLC |
Why This Matters
This quantitative difference in enzyme kinetics is critical for researchers studying microbial degradation pathways, as it demonstrates that 3,4,5-TCC is a rate-limiting, recalcitrant intermediate compared to its isomer, making it the preferred compound for studying bottlenecks in bioremediation.
- [1] Potrawfke, T., Armengaud, J., & Wittich, R. M. (2001). Chlorocatechols Substituted at Positions 4 and 5 Are Substrates of the Broad-Spectrum Chlorocatechol 1,2-Dioxygenase of Pseudomonas chlororaphis RW71. Journal of Bacteriology, 183(3), 997–1011. Table 2. View Source
